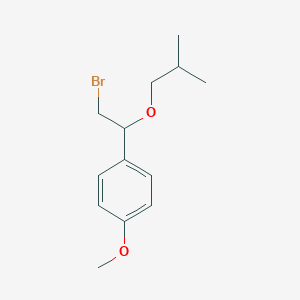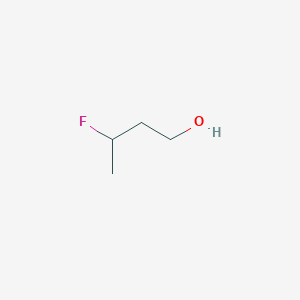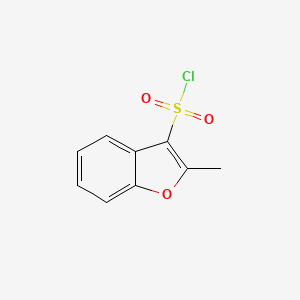![molecular formula C11H8O4 B13477423 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid](/img/structure/B13477423.png)
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid is a carboxylic acid used in organic synthesis and research. It is a versatile reagent that can be used in a variety of applications, including the synthesis of other organic molecules. The compound has a molecular formula of C11H10O4 and a molecular weight of 206.19 g/mol .
Métodos De Preparación
The synthesis of 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid involves several steps:
Synthesis of 4-methoxycarbonylphenylacetylene: 4-methoxycarbonylbenzaldehyde is reacted with propargyl bromide in the presence of sodium hydroxide to form 4-methoxycarbonylphenylacetylene.
Synthesis of 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol: 4-methoxycarbonylphenylacetylene is reacted with sodium hydride in the presence of acetic anhydride to form 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol.
Synthesis of this compound: 3-[4-(Methoxycarbonyl)phenyl]prop-2-yn-1-ol is oxidized with sulfuric acid to form this compound.
Análisis De Reacciones Químicas
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydride, and acetic anhydride are commonly used in these reactions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and other substituted compounds.
Aplicaciones Científicas De Investigación
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid has been used in a variety of scientific research studies:
Chemistry: It is used in the synthesis of new organic molecules, such as polymers and other compounds.
Biology: The compound has been used in the study of enzyme inhibition and cell signaling pathways.
Industry: The compound is used in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of 3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid is not fully understood. it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it has been shown to interact with certain proteins, such as G protein-coupled receptors, which are involved in cell signaling pathways.
Comparación Con Compuestos Similares
3-[4-(Methoxycarbonyl)phenyl]prop-2-ynoic acid can be compared with other similar compounds:
3-(4-Methoxyphenyl)prop-2-ynoic acid: This compound has a similar structure but differs in the position of the methoxy group.
Propiolic acid: This is a simpler acetylenic carboxylic acid with different properties and applications.
3-(2-Methoxyphenyl)propionic acid: This compound has a similar structure but differs in the position of the methoxy group and the type of acid.
The uniqueness of this compound lies in its specific structure and the versatility of its applications in various fields of research and industry.
Propiedades
IUPAC Name |
3-(4-methoxycarbonylphenyl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-15-11(14)9-5-2-8(3-6-9)4-7-10(12)13/h2-3,5-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGZAFUGYHMCEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
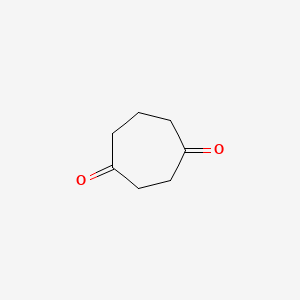
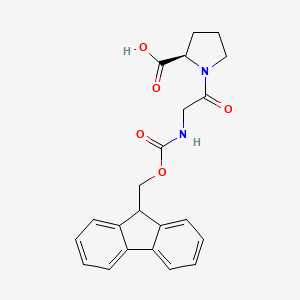
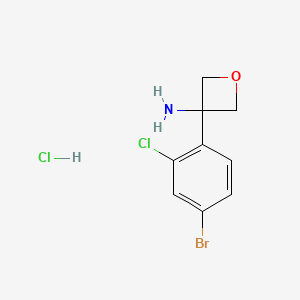
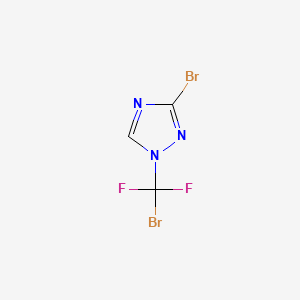
![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)

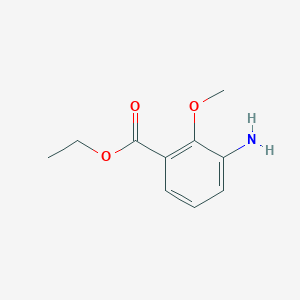

![3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13477391.png)
